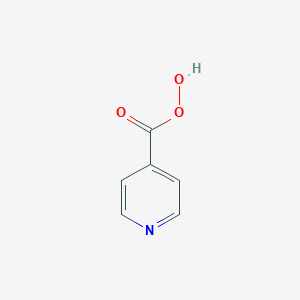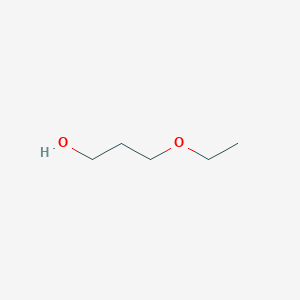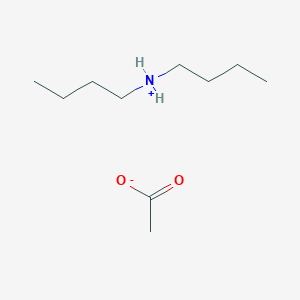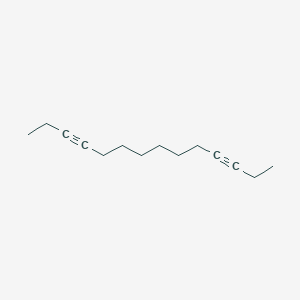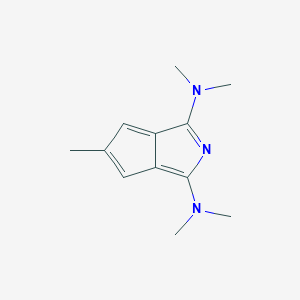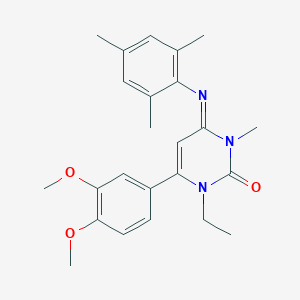
6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone
概述
描述
FK-664 是一种由安斯泰来制药株式会社开发的小分子药物。它以其强效的强心作用和血管扩张作用而闻名,使其成为治疗心力衰竭的有希望的候选药物。 该化合物的分子式为 C24H29N3O3,被归类为白三烯抑制剂 .
准备方法
合成路线和反应条件
FK-664 的合成涉及多个步骤,从核心嘧啶酮结构的制备开始。关键中间体 (E)-6-(3,4-二甲氧基苯基)-1-乙基-4-间甲苯亚胺基-3-甲基-3,4-二氢-2(1H)-嘧啶酮,通过一系列缩合和环化反应合成。 反应条件通常涉及使用有机溶剂,如甲醇和二氯甲烷,以及对甲苯磺酸等催化剂 .
工业生产方法
FK-664 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及使用高通量反应器和连续流动工艺来确保产品质量和产率的一致性。 反应条件被仔细控制以最大限度地减少杂质并最大限度地提高合成效率 .
化学反应分析
反应类型
FK-664 经历各种化学反应,包括:
氧化: FK-664 可以被氧化形成相应的氧化物。
还原: 该化合物可以被还原成其相应的还原形式。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和亲核试剂等试剂通常被使用.
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,FK-664 的氧化可以产生氧化物,而还原可以产生还原衍生物 .
科学研究应用
化学: FK-664 被用作强心剂和血管扩张剂研究的模型化合物。
生物学: 该化合物正在研究其对心血管功能和全身容量血管的影响。
医学: 由于其正性肌力和血管扩张特性,FK-664 有望成为治疗心力衰竭的药物。
作用机制
FK-664 通过多种机制发挥其作用:
强心作用: FK-664 增强心肌收缩力,改善心输出量。
血管扩张作用: 该化合物扩张全身容量血管,降低前负荷和外周总阻力。
相似化合物的比较
FK-664 作为一种强心剂和血管扩张剂,在强心剂中具有独特的作用。类似的化合物包括:
依诺昔酮: 另一种强心剂,但 FK-664 的效力更高。
米力农: 一种具有类似血管扩张特性的强心剂,但 FK-664 显示出更显著的平均循环压降低。
属性
IUPAC Name |
6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-4-(2,4,6-trimethylphenyl)iminopyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-8-27-19(18-9-10-20(29-6)21(13-18)30-7)14-22(26(5)24(27)28)25-23-16(3)11-15(2)12-17(23)4/h9-14H,8H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGHXRNCHYRYRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=NC2=C(C=C(C=C2C)C)C)N(C1=O)C)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94936-90-0 | |
| Record name | FK 664 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094936900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(8S,10S,13S,14S,16R,17S)-17-[2-[4-[3,6-bis(diethylamino)pyridin-2-yl]piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50517.png)
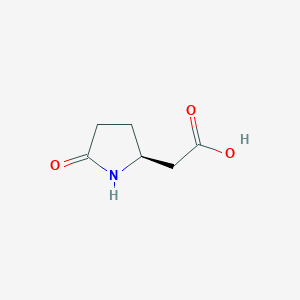
![16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene](/img/structure/B50526.png)


